molecular formula C18H28N4O2 B6672690 N,N-dimethyl-4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidine-1-carboxamide

N,N-dimethyl-4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidine-1-carboxamide

Cat. No.: B6672690
M. Wt: 332.4 g/mol
InChI Key: DUXNJSBNHSJGQA-DLBZAZTESA-N
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Description

N,N-dimethyl-4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidine-1-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a pyridine moiety, and an oxane ring

Properties

IUPAC Name

N,N-dimethyl-4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-21(2)18(23)22-11-7-15(8-12-22)20-16-4-3-13-24-17(16)14-5-9-19-10-6-14/h5-6,9-10,15-17,20H,3-4,7-8,11-13H2,1-2H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXNJSBNHSJGQA-DLBZAZTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)NC2CCCOC2C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1CCC(CC1)N[C@H]2CCCO[C@@H]2C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the pyridine moiety, and the construction of the oxane ring. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N,N-dimethyl-4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-dimethyl-4-[[(2R,3S)-2-pyridin-4-yloxan-3-yl]amino]piperidine-1-carboxamide include other piperidine derivatives, pyridine-containing compounds, and oxane-based molecules. Examples include:

  • Piperidine-1-carboxamide derivatives
  • Pyridine-4-yl oxane derivatives
  • N,N-dimethylpiperidine derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features. The presence of the piperidine ring, pyridine moiety, and oxane ring in a single molecule provides a distinct set of chemical and biological properties that can be leveraged in various applications.

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